molecular formula C2H6S3 B1209414 Dimethyl trisulfide CAS No. 3658-80-8

Dimethyl trisulfide

Cat. No. B1209414
CAS RN: 3658-80-8
M. Wt: 126.3 g/mol
InChI Key: YWHLKYXPLRWGSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMTS involves reactions where dimethyl disulfide is activated or transformed under specific conditions. For instance, the activation of thioglycosides with dimethyl disulfide and triflic anhydride provides a highly reactive electrophile, facilitating the synthesis of oligosaccharides at low temperatures and in high yields (Tatai & Fügedi, 2007). Additionally, the reactivity of dimethyl disulfide with methanol in the presence of solid catalysts like aluminum γ-oxide leads to the efficient synthesis of dimethyl sulfide, a precursor to DMTS (Mashkina, 2011).

Molecular Structure Analysis

The molecular structure of DMTS has been elucidated through various analytical techniques. For example, electron diffraction studies on dimethyl sulfide, a related compound, have provided insights into the molecular structure, indicating specific bond lengths and angles that could be inferred for DMTS by analogy (Iijima, Tsuchiya, & Kimura, 1977).

Chemical Reactions and Properties

DMTS undergoes specific reactions under environmental conditions. One study investigated its reactivity towards cyanide in aqueous solutions, finding that the reaction rates and mechanisms depend significantly on pH and environmental conditions, which is crucial for understanding DMTS behavior in natural water bodies (Kurashova & Kamyshny Jr, 2021).

Physical Properties Analysis

The liquid structure of DMTS has been analyzed through synchrotron X-ray diffraction measurements and molecular dynamics simulations, providing valuable information on its intermolecular and intramolecular structure, crucial for understanding its physical properties (Gereben, Kohara, & Pusztai, 2012).

Chemical Properties Analysis

The surface chemistry of dimethyl disulfide, a closely related compound to DMTS, on copper surfaces provides insights into the tribological and reactive properties of sulfur-containing compounds on metal surfaces. This information is relevant for understanding the chemical behavior of DMTS in similar contexts (Furlong et al., 2010).

Scientific Research Applications

Aroma Component in Brassicaceous Vegetables

Dimethyl trisulfide (DMTS) has been identified as a major aroma component in cooked Brassicaceous vegetables, such as varieties of Cruciferae Brassica oleracea. It contributes to their characteristic strong and often unpleasant sulfur-containing aroma. The formation of DMTS from precursors present in cabbage has been studied, proposing a mechanism for its production during cooking processes (Maruyama, 1970).

Involvement in the Aroma of Stale Japanese Sake

DMTS is known to be involved in the unpalatable aroma of stale Japanese sake, a phenomenon termed "hineka". Studies have isolated precursor compounds of DMTS in sake and have shown a positive correlation between the concentration of these precursors and the production of DMTS during storage. This research contributes to understanding and potentially controlling the aging process of sake (Isogai et al., 2010).

Reaction with Hemoglobin

Research indicates that DMTS acts as a sulfur donor in the conversion of cyanide to less-toxic thiocyanate, suggesting its potential use in treating cyanide intoxication. However, its interaction with hemoglobin has been observed, where it causes changes similar to those induced by known methemoglobin formers. This could be a significant side reaction when DMTS is used therapeutically (Dong et al., 2017).

Role in Flavor Chemistry

Studies have shown that DMTS is a significant component in the flavor chemistry of various food products. It contributes to specific flavors in alcoholic beverages, such as cognac brandies, and in certain vegetables. Understanding the formation and role of DMTS in these products is essential for flavor control and product development (Nedjma & Hoffmann, 1996).

Environmental Chemistry

In environmental chemistry, DMTS has been studied for its reactivity with various compounds, such as cyanide, in water systems. This research is significant for understanding the behavior of organically bound sulfur compounds in natural and polluted aquatic systems, which has implications for water quality management (Kurashova & Kamyshny Jr, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe burns to the skin, eyes, and respiratory tract .

Future Directions

Recent research has shown that DMTS has potential applications in the suppression of ring rot disease caused by Botryosphaeria dothidea and induction of defense-related genes on apple fruits . Another study has validated the sample preservation and analysis of DMTS in tap water and source water .

properties

IUPAC Name

(methyltrisulfanyl)methane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLKYXPLRWGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063118
Record name Trisulfide, dimethyl
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Molecular Weight

126.3 g/mol
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Physical Description

Liquid, pale yellow liquid with powerful odour
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Solubility

very slightly soluble in water; soluble in alcohols, propylene glycol and oils
Record name Dimethyl trisulfide
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Density

1.195-1.210
Record name Dimethyl trisulfide
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Product Name

Dimethyl trisulfide

CAS RN

3658-80-8
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Trisulfide, dimethyl
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Record name Trisulfide, dimethyl
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Record name Dimethyl trisulphide
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Record name DIMETHYL TRISULFIDE
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Record name Dimethyl trisulfide
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Melting Point

-85 °C
Record name Dimethyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,590
Citations
RDM Prentice, G McKernan… - Journal of the American …, 1998 - Taylor & Francis
The regulation of dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) concentrations in new-make grain spirit in the Scotch whisky industry are important because these …
Number of citations: 28 www.tandfonline.com
GA Rockwood, DE Thompson… - … and industrial health, 2016 - journals.sagepub.com
In the present studies, the in vitro and in vivo efficacies of a novel cyanide countermeasure, dimethyl trisulfide (DMTS), were evaluated. DMTS is a sulfur-based molecule found in garlic, …
Number of citations: 43 journals.sagepub.com
HW Chin, RC Lindsay - Food Chemistry, 1994 - Elsevier
… dimethyl trisulfide at 30C in a model system containing methanethiol and hydrogen sulfide. A partial inhibition of dimethyl trisulfide … pathway leading to the formation of dimethyl trisulfide. …
Number of citations: 160 www.sciencedirect.com
FT Maruyama - Journal of food science, 1970 - Wiley Online Library
… Dimethyl trisulfide was synthesized and compared to … i has been identified as dimethyl trisulfide. The chemical identity of … disulfides (relative sensitivity for dimethyl trisulfide = 240). The …
Number of citations: 101 ift.onlinelibrary.wiley.com
P Zito, M Sajeva, A Raspi, S Dötterl - Chemoecology, 2014 - Springer
Dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) are used by saprophilous insects to locate breeding sites (decaying organic matter), and by brood-site deceptive flowers to …
Number of citations: 43 link.springer.com
L Gijs, F Chevance, V Jerkovic… - Journal of Agricultural and …, 2002 - ACS Publications
… These adducts, more stable at a lower pH, protect the aldehyde against premature oxidation to 3-(methylthio)propionic acid, thus making it available for dimethyl trisulfide formation …
Number of citations: 122 pubs.acs.org
A Isogai, R Kanda, Y Hiraga, T Nishimura… - Journal of agricultural …, 2009 - ACS Publications
… Recently, we demonstrated that dimethyl trisulfide (DMTS) is one of the main components that contribute to hineka (2, 3). DMTS presents a sulfury, onion-like odor and is widely …
Number of citations: 61 pubs.acs.org
S Chen, D Wang, Y Zhao, D Wang - Small Methods, 2018 - Wiley Online Library
… As has been demonstrated in the DMDS-containing electrolytes, dimethyl trisulfide (DMTS) is a primary electrochemical reaction intermediate with higher reactivity than DMDS.29 …
Number of citations: 43 onlinelibrary.wiley.com
L Gijs, P Perpete, A Timmermans… - Journal of agricultural …, 2000 - ACS Publications
Hop S-methylcysteine sulfoxide has previously been postulated as the precursor of dimethyl trisulfide (DMTS) in beers. The present data point to 3-methylthiopropionaldehyde, the …
Number of citations: 114 pubs.acs.org
Z Zhang, B Wang, Y Cao - Food Research International, 2023 - Elsevier
The generations of dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) in a binary or ternary model system including lipids, free amino acids and Maillard reaction products (MRPs…
Number of citations: 3 www.sciencedirect.com

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